molecular formula C8H6ClF3O B1399750 (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol CAS No. 1204756-51-3

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol

Cat. No. B1399750
M. Wt: 210.58 g/mol
InChI Key: JHKJAAJBIXCSPT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol” is a laboratory chemical . It does not have any known synonyms and is not recommended for use in food, drugs, pesticides, or biocidal products .

Scientific Research Applications

Enzymatic Synthesis and Process Optimization

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes. A ketoreductase (KRED) was used to transform its ketone form into the chiral alcohol, achieving a near 100% conversion. This process is environmentally friendly and has high biocatalysis productivity, suggesting potential industrial applications (Guo et al., 2017).

Microbial Cell-Catalyzed Synthesis

Another study focused on the asymmetric reduction of a related compound, 2-chloro-1-(3-chlorophenyl)ethanone, to its chiral alcohol form using Candida ontarioensis. This process achieved a high product yield and enantiomeric excess, providing a practical approach for preparing this important chiral intermediate (Ni et al., 2012).

Biotransformation for Antifungal Agent Synthesis

A bacterial strain was isolated for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol form, a chiral intermediate of the antifungal agent Miconazole. This biotransformation demonstrated high yield and enantiomeric excess, providing a novel whole-cell-mediated biocatalytic route for drug synthesis (Miao et al., 2019).

Application in Beta 3-Adrenergic Receptor Agonists

(R)-2-Chloro-1-(m-chlorophenyl)ethanol, prepared using Lipozyme TL IM, is a precursor for beta 3-adrenergic receptor agonists. The process achieved high yield and enantiomeric excess, indicating its potential in medicinal applications (Xia et al., 2012).

Enhancing Bioreductive Production

Mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor. The modified enzyme showed increased activity, potentially leading to more efficient synthesis methods (Zhao et al., 2017).

Safety And Hazards

“(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol” should be handled with care. In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(1S)-2-chloro-1-(2,3,4-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJAAJBIXCSPT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(CCl)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](CCl)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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